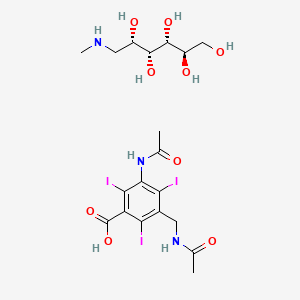

Iodamide meglumine

Beschreibung

Eigenschaften

CAS-Nummer |

18656-21-8 |

|---|---|

Molekularformel |

C19H28I3N3O9 |

Molekulargewicht |

823.2 g/mol |

IUPAC-Name |

3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |

InChI-Schlüssel |

UYIPQECISAQMIU-WZTVWXICSA-N |

SMILES |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNCC(C(C(C(CO)O)O)O)O |

Isomerische SMILES |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Kanonische SMILES |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNCC(C(C(C(CO)O)O)O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

18656-21-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

adipiodone meglumine Biligrafin Cholografin Meglumine Conraxin-H Endografin IODAMIDE MEGLUMINE iodipamide meglumine Isteropac meglumine iodamide meglumine iodipamide methylglucamine iodamide methylglucamine iodipamide Radioselectan Uromiron |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Iodamid-Meglumin beinhaltet die Iodierung von Benzoesäurederivaten. Der Prozess umfasst in der Regel die folgenden Schritte:

Iodierung: Die Einführung von Iodatomen in den aromatischen Ring von Benzoesäurederivaten.

Amidierung: Die Bildung von Amidbindungen durch Reaktion der iodierten Benzoesäure mit geeigneten Aminen.

Meglumin-Zugabe: Der letzte Schritt beinhaltet die Zugabe von Meglumin, um die Löslichkeit und Stabilität der Verbindung zu verbessern.

Industrielle Produktionsmethoden: Die industrielle Produktion von Iodamid-Meglumin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet oft fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Iodamid-Meglumin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können Iodamid-Meglumin in weniger oxidierte Formen umwandeln.

Substitution: Die Iodatome in der Verbindung können unter geeigneten Bedingungen durch andere Halogene oder funktionelle Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nucleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu iodierten Benzoesäurederivaten führen, während Substitutionsreaktionen verschiedene halogenierte Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Excretory Urography

Iodamide meglumine has been extensively studied for its use in excretory urography, a diagnostic imaging technique used to visualize the urinary tract. A double-blind study comparing iodamide with diatrizoate (another contrast agent) indicated that iodamide may provide superior opacification of the pyelocalyceal system while maintaining comparable results in parenchymal opacification .

Key Findings:

- In a study involving 50 patients, iodamide was administered at doses of 0.8 cc/kg (up to a maximum of 55 cc). Results showed satisfactory performance in 23 out of 25 patients receiving iodamide .

- Adverse reactions were noted in six patients (24%) receiving iodamide, including mild nausea and hypotension, indicating a manageable safety profile .

Cholecystography and Cholangiography

Iodamide is also employed in cholecystography and intravenous cholangiography, allowing visualization of the gallbladder and biliary ducts. Following intravenous administration, iodamide is rapidly secreted into the bile, facilitating effective imaging within 10 to 25 minutes post-injection . This application is particularly beneficial for patients with compromised liver function and those with previous cholecystectomies.

Pharmacokinetics

The pharmacokinetic profile of iodamide reveals its rapid distribution and elimination patterns:

- Absorption: Rapidly absorbed after intravenous administration.

- Distribution: Concentrates in the liver and biliary system.

- Elimination: Primarily excreted through feces; approximately 10% through kidneys .

Case Study 1: Hepatotoxicity

A notable case involved a 66-year-old female who developed severe hepatotoxicity following the administration of this compound during cholangiography. The patient experienced significant increases in serum transaminases but recovered within weeks. This case underscores the importance of monitoring liver function when administering iodinated contrast agents, especially in patients with existing liver conditions .

Case Study 2: Efficacy Comparison

In another study comparing iodamide with Renografin (diatrizoate), it was found that iodamide provided better opacification in certain areas of the urinary tract while showing similar side effects. This suggests that iodamide may be a preferable option for specific diagnostic needs .

Summary Table of Clinical Applications

| Application | Methodology | Key Findings | Adverse Reactions |

|---|---|---|---|

| Excretory Urography | Double-blind study | Superior opacification compared to diatrizoate | Mild nausea, hypotension |

| Cholecystography | Intravenous administration | Effective visualization within 10-25 minutes | Rare hepatotoxic reactions |

Wirkmechanismus

The mechanism of action of iodamide meglumine involves its ability to block X-rays as they pass through the body. The iodine atoms in the compound absorb the X-rays, creating a contrast between the structures containing iodine and those that do not. This contrast allows for the clear visualization of the gallbladder and biliary ducts during imaging procedures .

Vergleich Mit ähnlichen Verbindungen

Efficacy (Table 1):

| Parameter | This compound | Diatrizoate (Renografin-60) | P-value |

|---|---|---|---|

| Pyelocalyceal opacification | Superior density | Moderate density | P < 0.01–0.05 |

| Parenchymal opacification | Equivalent | Equivalent | NS |

| Time to first dense opacification | Faster (all sites except parenchyma) | Slower | P < 0.05 |

Comparison with Non-ionic Contrast Agents (Iohexol, Metrizoate)

Iohexol (Non-ionic):

- Study: Compared with iodamide and metrizoate in two trials (n=283). Diagnostic quality was equivalent, but iohexol caused significantly fewer subjective sensations (e.g., warmth, pain) and adverse reactions (P < 0.05) .

- Advantage : Better tolerated, especially in sensitive populations.

Metrizoate (Ionic):

Comparison with Other Meglumine Salts

Meglumine Iodipamide (Cholografin):

- Study : Double-blind trial (n=90) comparing meglumine iodipamide (cholangiography agent) with meglumine iodoxamate.

- Findings : Iodoxamate (structurally similar to iodamide) showed better efficacy in elevated bilirubin patients and fewer hepatic adverse effects .

Pharmacokinetic Comparisons (Table 3)

| Parameter | This compound | Diatrizoate | Iohexol |

|---|---|---|---|

| Plasma protein binding | Negligible | Low | Negligible |

| Renal excretion (%) | 84 (4 hours) | 85–90 (4 hours) | >90 (24 hours) |

| Tubular secretion | Yes (38%) | Minimal | No |

| t½β in renal impairment | 4.1–16.4 hours | 2–6 hours | 12–20 hours |

Note: Iodamide’s active secretion enhances early-phase opacification but prolongs half-life in renal dysfunction .

Biologische Aktivität

Iodamide meglumine, a non-ionic contrast agent, is primarily used in medical imaging procedures such as urography and computed tomography (CT) scans. Its biological activity is characterized by its effectiveness in enhancing image quality while minimizing adverse effects. This article reviews the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound is a water-soluble iodinated compound that serves as a radiopaque agent. The presence of iodine allows it to absorb X-rays, thus enhancing the contrast of images obtained during radiological examinations. The mechanism of action involves the compound's distribution in vascular structures and organs, providing clearer delineation of anatomical features.

Comparative Studies

- Urography Efficacy : A double-blind study compared this compound with diatrizoate for bolus excretory urography. Results indicated that iodamide may offer superior pyelocalyceal opacification while demonstrating equivalent parenchymal opacification and side-effect profiles compared to diatrizoate .

- CT Imaging : In a study involving repeated doses of this compound for upper abdominal CT scans, it was noted that the agent provided high contrast enhancement of the liver, facilitating better visualization of hepatic structures .

Data Table: Efficacy Comparison in Imaging Studies

Safety Profile and Side Effects

The safety profile of this compound has been extensively studied. Common side effects include mild allergic reactions, nausea, and transient renal impairment. However, severe adverse events are rare. A comparative analysis showed that iodamide had a similar incidence of side effects to diatrizoate, reinforcing its safety as a contrast medium .

Case Studies

- Case Study 1 : In a cohort of 283 patients undergoing urography, those administered this compound reported comparable side effects to those receiving diatrizoate, with no significant differences in patient outcomes .

- Case Study 2 : A study involving 530 patients receiving repeated doses of iodamide for CT scans demonstrated effective hepatic imaging without significant adverse effects, underscoring its safety in clinical practice .

Pharmacokinetics

This compound is rapidly distributed throughout the body after intravenous administration. It is primarily excreted via the kidneys, with renal clearance being an essential factor in its pharmacokinetics. The compound's half-life and clearance rates are critical for assessing its suitability for patients with varying degrees of renal function.

Q & A

Q. What are the key physicochemical properties of iodamide meglumine, and how do they influence its role as a contrast agent?

this compound is an iodinated contrast medium where the meglumine (N-methylglucamine) salt enhances solubility. Key properties include iodine content (~46.3%), molecular formula (C12H11I3N2O4 · C7H17NO5), and stability in aqueous solutions. These properties determine its radiopacity and biocompatibility in imaging applications. Characterization typically involves HPLC for purity, NMR for structural confirmation, and thermogravimetric analysis for stability .

Q. How is this compound synthesized, and what are the critical parameters for ensuring reproducibility?

Synthesis involves combining iodamide with meglumine under controlled pH and temperature to form the salt. Critical parameters include stoichiometric ratios (1:1 molar ratio of iodamide to meglumine), reaction time (monitored via TLC/HPLC), and purification via recrystallization. Detailed protocols should specify solvent systems (e.g., ethanol-water mixtures) and validate yield/purity using spectroscopic and chromatographic methods .

Q. What analytical techniques are essential for characterizing this compound in experimental studies?

Essential techniques include:

- Spectroscopy : FTIR for functional groups, UV-Vis for iodine quantification.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 240 nm) for purity assessment.

- Thermal analysis : DSC/TGA to evaluate decomposition profiles.

- Elemental analysis : To confirm iodine content (~46.3%) .

Advanced Research Questions

Q. How can researchers optimize this compound formulations to reduce nephrotoxicity while maintaining imaging efficacy?

Advanced formulation strategies include:

- Nanoparticle encapsulation : To control iodine release kinetics.

- Co-administration with antioxidants : To mitigate oxidative stress in renal tissues.

- In vivo pharmacokinetic studies : Using animal models (e.g., rats) to correlate iodine concentration in blood with glomerular filtration rate (GFR). Statistical models (e.g., ANOVA with post-hoc tests) should assess dose-response relationships .

Q. What methodological approaches address contradictions in this compound’s pharmacokinetic data across studies?

Contradictions often arise from variability in animal models or analytical protocols. Solutions include:

- Standardized dosing : Fixed mg/kg ratios across studies.

- Cross-lab validation : Collaborative studies using identical HPLC/MS protocols.

- Meta-analysis : Systematic reviews of existing data to identify confounding variables (e.g., renal impairment in subjects) .

Q. How can in vitro and in vivo models be designed to investigate this compound’s mechanism of action in vascular imaging?

- In vitro : Endothelial cell cultures exposed to this compound, measuring vascular permeability via transwell assays.

- In vivo : Murine models with induced ischemia, using micro-CT to quantify contrast retention in tissues. Longitudinal studies should include control groups receiving saline or alternative contrast agents .

Q. What strategies ensure robust data collection in this compound toxicity studies?

- Dose-ranging pilot studies : To establish LD50 and NOAEL (No Observed Adverse Effect Level).

- Blinded histopathological analysis : To minimize observer bias in evaluating renal/hepatic tissues.

- Long-term follow-up : Tracking biomarkers (e.g., serum creatinine) post-administration .

Q. How can computational chemistry enhance understanding of this compound’s interactions with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to serum proteins (e.g., albumin). Density Functional Theory (DFT) calculations model iodine’s electronic interactions in aqueous environments. Validate predictions with experimental data (e.g., fluorescence quenching assays) .

Methodological and Reproducibility Considerations

Q. What are the best practices for ensuring reproducibility in this compound stability studies?

- Controlled storage conditions : Document temperature (±2°C), humidity (±5%), and light exposure.

- Periodic sampling : Test degradation products (e.g., free iodine) via ion chromatography.

- Accelerated stability testing : Use Arrhenius models to predict shelf-life under stress conditions (40°C/75% RH) .

Q. How should researchers design literature reviews to identify gaps in this compound research?

- Systematic searches : Use databases like SciFinder and Web of Science with keywords (e.g., “this compound AND pharmacokinetics”).

- Critical appraisal tools : GRADE criteria to assess evidence quality.

- Thematic analysis : Categorize findings into efficacy, safety, and mechanistic studies to highlight underexplored areas (e.g., long-term neurotoxicity) .

Cross-Disciplinary Research Applications

Q. How can this compound be integrated into hybrid imaging (e.g., PET-CT) research protocols?

Co-labeling with radionuclides (e.g., 18F) requires optimizing chelation chemistry to retain iodine’s radiopacity. Validate dual-modality efficacy in phantom models before translational trials .

Q. What interdisciplinary approaches combine this compound with nanotechnology for targeted imaging?

Conjugation with gold nanoparticles or liposomes enhances tissue specificity. Assess targeting efficiency via fluorescence microscopy (e.g., Cy5.5-labeled nanoparticles) and validate biodistribution in tumor-bearing murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.